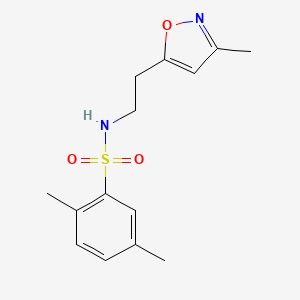

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Description

2,5-Dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-dimethyl-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further connected to an ethyl chain bearing a 3-methylisoxazole moiety. Benzenesulfonamides are widely studied for their roles in medicinal chemistry, including carbonic anhydrase inhibition and antimicrobial activity .

Properties

IUPAC Name |

2,5-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-10-4-5-11(2)14(8-10)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKBYPLAMOYKLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . The benzenesulfonamide core can be synthesized through sulfonation reactions involving aromatic compounds and sulfonating agents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and large-scale sulfonation processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfonic acids, while reduction might produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds similar to 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide exhibit significant antibacterial activity against various pathogens. For instance, a study demonstrated that related isoxazole derivatives showed potent activity against resistant strains of bacteria, suggesting a potential application in developing new antibiotics .

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamides have revealed promising results. A specific study highlighted that compounds with similar structural motifs were effective in inhibiting tumor growth in vitro and in vivo models . The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

Agriculture

Pesticidal Applications

The compound's isoxazole moiety has been linked to herbicidal and fungicidal activities. Research has shown that derivatives of this compound can effectively control various agricultural pests and diseases. For example, a recent study reported that similar compounds exhibited significant fungicidal activity against common crop pathogens, enhancing crop yield and quality .

Materials Science

Polymer Chemistry

In materials science, the incorporation of sulfonamide groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. A notable case study involved the synthesis of sulfonamide-containing polymers that demonstrated improved resistance to thermal degradation compared to traditional polymers .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Differences :

- Compound 11 is a bis-sulfonamide with two 4-methylbenzenesulfonamide groups connected via a flexible ethylene glycol linker.

- In contrast, the target compound features a single sulfonamide group and a rigid isoxazole-containing side chain.

Physicochemical Properties :

| Property | Target Compound | Compound 11 |

|---|---|---|

| Molecular Weight | ~348.4 g/mol | ~496.6 g/mol |

| Water Solubility | Low (lipophilic isoxazole) | Moderate (hydrophilic ethylene glycol) |

| LogP | ~2.8 (predicted) | ~1.5 (predicted) |

N-(2-Phenylethyl)Benzenesulfonamide

Structural Differences :

- Lacks methyl substituents on the benzene ring and the isoxazole moiety.

Physicochemical Comparison :

| Property | Target Compound | N-(2-Phenylethyl)Benzenesulfonamide |

|---|---|---|

| Aromatic Substituents | 2,5-Dimethyl + isoxazole | Unsubstituted benzene + phenyl |

| LogP | ~2.8 | ~2.1 |

Functional Implications :

- The target compound’s methyl groups may improve metabolic stability , while the isoxazole could modulate target selectivity compared to the simpler phenyl derivative.

5-(Aminosulfonyl)-N-(2-methoxyethyl)-2-methylbenzamide

Structural Differences :

- Replaces the isoxazole-ethyl chain with a methoxyethyl group and introduces a benzamide backbone.

Activity Comparison :

- The methoxyethyl group in this compound enhances water solubility but reduces membrane permeability compared to the target compound’s isoxazole.

- Benzamide derivatives are often associated with anticancer activity , whereas isoxazole-containing sulfonamides may prioritize anti-inflammatory or antimicrobial effects .

Table 1: Comparative Analysis of Sulfonamide Derivatives

Biological Activity

2,5-Dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a benzene ring, with additional substitutions that enhance its biological profile. The presence of the isoxazole ring is particularly noteworthy as it may influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2,5-Dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide |

| Molecular Formula | C13H16N2O2S |

| Molecular Weight | 264.34 g/mol |

| CAS Number | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes. The specific interactions and binding affinities of 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide with different isoforms of carbonic anhydrases have been explored in several studies.

Inhibition of Carbonic Anhydrases

Research indicates that compounds related to sulfonamides can act as inhibitors of human carbonic anhydrases (hCAs). A study evaluated various benzenesulfonamide derivatives for their inhibitory potential against different isoforms (hCA I, II, VII, and XII). Although the overall inhibitory activity was modest, certain derivatives demonstrated promising characteristics for further development as selective inhibitors .

Anticancer Potential

The anticancer activity of compounds containing isoxazole rings has been investigated. For instance, derivatives similar to 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide have shown cytotoxic effects against various cancer cell lines. A study reported that certain structural modifications led to enhanced activity against colorectal cancer cells compared to standard chemotherapeutics .

Case Studies

- Inhibition Studies on hCA Isoforms

-

Anticancer Activity

- In vitro studies demonstrated that certain isoxazole-containing compounds exhibited significant cytotoxicity against cancer cell lines such as HT29. These compounds showed lower toxicity towards normal human cells, suggesting a favorable selectivity index which is crucial for therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of the isoxazole ring appears to enhance the binding affinity to target enzymes compared to simpler sulfonamide structures. Modifications in the alkyl chain length and branching also influence the biological activity significantly.

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced binding affinity |

| Presence of methyl groups | Improved selectivity |

Q & A

Q. What are the key synthetic routes for 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, and how are intermediates stabilized?

The synthesis involves sulfonylation of the isoxazole-ethylamine intermediate with 2,5-dimethylbenzenesulfonyl chloride. Critical steps include:

- Coupling conditions : Use of pyridine or triethylamine in dichloromethane (DCM) to neutralize HCl byproducts .

- Intermediate stabilization : Temperature control (≤50°C) to prevent decomposition of the isoxazole ring .

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while DCM improves solubility of hydrophobic intermediates .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., isoxazole protons at δ 6.1–6.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 349.12) .

- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in sulfonamide bond geometry .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What solvent systems and reaction conditions optimize yield during sulfonamide bond formation?

- Solvents : DCM for fast reactions, DMF for sluggish couplings .

- Temperature : 0–25°C prevents exothermic side reactions .

- Catalysts : Pyridine (10 mol%) accelerates sulfonyl chloride activation .

- Workup : Aqueous HCl washes remove unreacted sulfonyl chloride, followed by column chromatography (ethyl acetate/petroleum ether, 1:3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzenesulfonamide para-position to modulate target binding .

- Isoxazole modification : Replace 3-methyl with bulkier groups (e.g., 3-phenyl) to evaluate steric effects on enzyme inhibition .

- Biological assays : Test analogs against carbonic anhydrase isoforms (e.g., hCA-II/IX) using fluorescence-based activity assays .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., hCA-II active site) .

- MD simulations : GROMACS assesses stability of sulfonamide-protein complexes over 100-ns trajectories .

- ADMET prediction : SwissADME calculates logP (2.8–3.5) and BBB permeability to prioritize CNS-active analogs .

Q. How should researchers address contradictions in reported biological activity data?

- Assay standardization : Use identical buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme concentrations to minimize variability .

- Control compounds : Include acetazolamide as a positive control for carbonic anhydrase inhibition studies .

- Data normalization : Express IC₅₀ values relative to internal controls to account for plate-to-plate variability .

Q. What methodologies optimize regioselectivity in isoxazole-ethylamine precursor synthesis?

- Cyclocondensation : React hydroxylamine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄, 80°C) to favor 3-methylisoxazole formation .

- Protection-deprotection : Use Boc-protected amines to prevent side reactions during ethylamine chain elongation .

Q. How can researchers evaluate off-target interactions and cellular toxicity?

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-CA targets .

- Cytotoxicity assays : MTT/WST-1 assays on HEK293 or HepG2 cells determine CC₅₀ values (>50 μM desirable) .

- hERG liability : Patch-clamp electrophysiology assesses cardiac risk (IC₅₀ > 30 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.